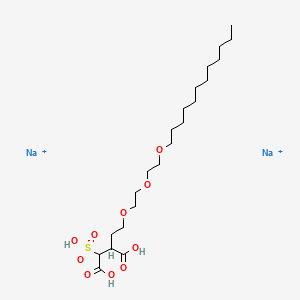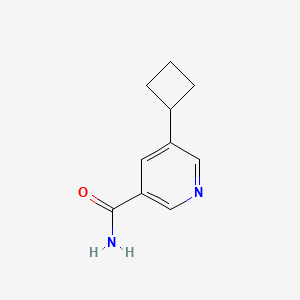
Disodium C-(2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl) sulphonatosuccinate
Descripción general
Descripción
Disodium C-(2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl) sulphonatosuccinate is a surfactant with remarkable properties widely used in various industries. It combines hydrophobic and hydrophilic parts, allowing it to reduce surface tension in aqueous solutions. This compound has applications in detergents, cosmetics, and pharmaceuticals due to its effective emulsifying and dispersing capabilities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Disodium C-(2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl) sulphonatosuccinate involves a multi-step process:
Starting Materials: The synthesis begins with the selection of suitable alcohol and sulfonate ester derivatives.
Ethoxylation: The first step involves the ethoxylation of dodecanol with ethylene oxide to produce a polyethylene glycol ether.
Sulfonation: This intermediate is then subjected to sulfonation using a sulfonating agent such as chlorosulfonic acid.
Neutralization: The sulfonated product is neutralized with sodium hydroxide to yield this compound.
Industrial Production Methods: Industrial production involves similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. This often includes continuous processes and the use of reactors designed for controlled addition of reactants, temperature regulation, and efficient mixing.
Análisis De Reacciones Químicas
Types of Reactions: Disodium C-(2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl) sulphonatosuccinate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under harsh conditions, although it is generally stable.
Reduction: Reduction is less common but can occur in specific chemical environments.
Substitution: Various substitution reactions can take place, particularly at the sulfonate group.
Common Reagents and Conditions:
Oxidation Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Substitution Reagents: Halides, nitriles.
Major Products Formed: The primary products formed depend on the reaction conditions but typically include oxidized or reduced forms of the sulfonate group and substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a surfactant and emulsifier in various chemical formulations.
Biology: Incorporated in biological assays to study membrane interactions and protein-lipid binding.
Medicine: Employed in drug delivery systems for its ability to enhance the solubility of hydrophobic drugs.
Industry: Widely used in the production of detergents, cosmetics, and other personal care products.
Mecanismo De Acción
Disodium C-(2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl) sulphonatosuccinate operates by reducing surface tension between molecules. The hydrophilic head interacts with water while the hydrophobic tail interacts with oils and greases, allowing for effective emulsification and dispersion.
Molecular Targets and Pathways: Targets include lipid bilayers in biological membranes and hydrophobic regions in various substrates. The pathways typically involve interactions at the molecular level leading to the stabilization of emulsions and dispersions.
Comparison with Other Surfactants:
Sodium dodecyl sulfate (SDS): SDS is a more aggressive surfactant with stronger detergency but can be more irritating to skin.
Polyethylene glycol ethers: Similar properties but often less effective at emulsifying and dispersing complex mixtures.
Uniqueness: this compound stands out due to its excellent balance between mildness and effectiveness, making it a preferred choice in formulations requiring both efficacy and gentleness.
Comparación Con Compuestos Similares
Sodium lauryl ether sulfate (SLES)
Sodium coco-sulfate
Ammonium lauryl sulfate
This compound's versatility and effectiveness ensure its continued use across various scientific and industrial applications. Its unique structure and properties distinguish it from other surfactants, making it invaluable in many formulations.
Propiedades
IUPAC Name |
disodium;2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethyl]-3-sulfobutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O10S.2Na/c1-2-3-4-5-6-7-8-9-10-11-13-30-15-17-32-18-16-31-14-12-19(21(23)24)20(22(25)26)33(27,28)29;;/h19-20H,2-18H2,1H3,(H,23,24)(H,25,26)(H,27,28,29);;/q;2*+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYNANCMHCGCCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOCCOCCOCCC(C(C(=O)O)S(=O)(=O)O)C(=O)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42Na2O10S+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901021523 | |
| Record name | Disodium C-(2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl) sulphonatosuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901021523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42016-08-0 | |
| Record name | Disodium C-(2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl) sulphonatosuccinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042016080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium C-(2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl) sulphonatosuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901021523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium C-[2-[2-[2-(dodecyloxy)ethoxy]ethoxy]ethyl] sulphonatosuccinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.549 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6'-Bromo-2',3'-dihydro-1'h-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B1513044.png)


![5-Chloro-6-methylimidazo[1,2-a]pyridine](/img/structure/B1513050.png)


![7-(2-Chloro-pyridin-4-yl)-imidazo[1,2-a]pyridine](/img/structure/B1513054.png)
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B1513058.png)

![3-Bromoimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B1513065.png)
![(1S,4S)-2-Naphthalen-2-ylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid](/img/structure/B1513072.png)
![1-(6-bromoimidazo[1,2-a]pyridin-3-yl)propan-1-ol](/img/structure/B1513073.png)

